molecular formula C18H15ClN2OS B5503710 1-(4-CHLOROBENZOYL)-3,5-DIMETHYL-4-(PHENYLSULFANYL)-1H-PYRAZOLE

1-(4-CHLOROBENZOYL)-3,5-DIMETHYL-4-(PHENYLSULFANYL)-1H-PYRAZOLE

Cat. No.: B5503710
M. Wt: 342.8 g/mol
InChI Key: DNTVMWFSYPPYLZ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a chlorobenzoyl group, two methyl groups, and a phenylsulfanyl group attached to a pyrazole ring

Properties

IUPAC Name

(4-chlorophenyl)-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-12-17(23-16-6-4-3-5-7-16)13(2)21(20-12)18(22)14-8-10-15(19)11-9-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTVMWFSYPPYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)Cl)C)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-chlorobenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of 4-chlorobenzoyl chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride.

    Preparation of 3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole: This intermediate can be synthesized by reacting 3,5-dimethylpyrazole with phenylsulfenyl chloride.

    Coupling reaction: The final step involves the acylation of 3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole with 4-chlorobenzoyl chloride under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-(4-Chlorobenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorobenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The phenylsulfanyl group can interact with hydrophobic pockets in proteins, while the chlorobenzoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and affect various cellular processes.

Comparison with Similar Compounds

1-(4-Chlorobenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(4-Chlorobenzoyl)-3,5-dimethylpyrazole: Lacks the phenylsulfanyl group, which may result in different biological activities and chemical reactivity.

    1-(4-Chlorobenzoyl)-4-phenylsulfanylpyrazole: Lacks the methyl groups, which can influence its steric and electronic properties.

    1-(4-Chlorobenzoyl)-3,5-dimethyl-4-(methylsulfanyl)-1H-pyrazole: Contains a methylsulfanyl group instead of a phenylsulfanyl group, which can affect its interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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